molecular formula C13H23NO2 B7842548 Cyclohexyl(4-(hydroxymethyl)piperidin-1-yl)methanone

Cyclohexyl(4-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B7842548
M. Wt: 225.33 g/mol
InChI Key: LLNMDFHHGZVGLL-UHFFFAOYSA-N
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Description

Cyclohexyl(4-(hydroxymethyl)piperidin-1-yl)methanone is a compound that features a cyclohexyl group attached to a piperidine ring, which is further substituted with a hydroxymethyl group and a methanone group. This compound is part of the piperidine derivatives, which are known for their significant role in medicinal chemistry due to their diverse biological activities .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-(hydroxymethyl)piperidin-1-yl)methanone can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids from oxidation, secondary alcohols from reduction, and substituted piperidine derivatives from nucleophilic substitution .

Scientific Research Applications

Cyclohexyl(4-(hydroxymethyl)piperidin-1-yl)methanone has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Cyclohexyl(4-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

Cyclohexyl(4-(hydroxymethyl)piperidin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives. Its combination of a cyclohexyl group and a hydroxymethyl group on the piperidine ring makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

cyclohexyl-[4-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c15-10-11-6-8-14(9-7-11)13(16)12-4-2-1-3-5-12/h11-12,15H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNMDFHHGZVGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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